molecular formula C8H4ClIN2O B3294838 4-Chloro-6-iodo-1H-indazole-3-carbaldehyde CAS No. 887568-25-4

4-Chloro-6-iodo-1H-indazole-3-carbaldehyde

Cat. No.: B3294838
CAS No.: 887568-25-4
M. Wt: 306.49 g/mol
InChI Key: UXTMZIRGEPHLBI-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both chloro and iodo substituents on the indazole ring makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-iodo-1H-indazole-3-carbaldehyde typically involves the functionalization of an indazole core. One common method includes the halogenation of 1H-indazole-3-carbaldehyde, followed by selective chlorination and iodination. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indazole derivatives. The process includes halogenation, formylation, and purification steps to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-iodo-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted indazoles, alcohols, carboxylic acids, and various heterocyclic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-iodo-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-1H-indazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor for various indole derivatives with biological activities.

    4-Chloro-1H-indazole-3-carbaldehyde: Similar structure but lacks the iodo substituent.

    6-Iodo-1H-indazole-3-carbaldehyde: Similar structure but lacks the chloro substituent.

Uniqueness

The combination of chloro and iodo substituents in 4-Chloro-6-iodo-1H-indazole-3-carbaldehyde provides unique reactivity and potential for diverse chemical transformations. This dual substitution pattern can enhance its utility in cross-coupling reactions and other synthetic applications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-chloro-6-iodo-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O/c9-5-1-4(10)2-6-8(5)7(3-13)12-11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTMZIRGEPHLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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